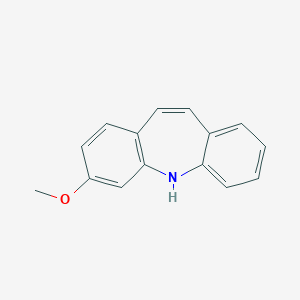

3-Methoxy iminostilbene

Descripción

Propiedades

IUPAC Name |

2-methoxy-11H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUWZDGUWHFXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC3=CC=CC=C3N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Methoxyiminostilbene and Its Analogs

Established Synthetic Pathways to Iminostilbene (B142622) Derivatives

The core structure of iminostilbene, a dibenzo[b,f]azepine, can be constructed through several strategic approaches. These methods have been refined over the years to improve yields, reduce environmental impact, and allow for the synthesis of a variety of substituted analogs.

Dehydrohalogenation Routes

Dehydrohalogenation reactions are a classical approach for introducing unsaturation into a molecule. In the context of iminostilbene synthesis, this typically involves the elimination of a hydrogen halide from a halogenated precursor. For instance, a common strategy involves the bromination of an N-protected 10,11-dihydro-5H-dibenzo[b,f]azepine derivative, followed by base-induced dehydrobromination to form the stilbene (B7821643) double bond. guidechem.comsemanticscholar.org One synthetic pathway to a dibenzoazepinone derivative involves the addition of bromine to 5-acetyl-5H-dibenz[b,f]azepine, which is then subjected to dehydrohalogenation and hydrolysis under basic conditions to yield the final product. semanticscholar.orgresearchgate.net This strategy has been shown to be versatile for creating various derivatives of the core structure. semanticscholar.org

Another approach starts with benzylideneaniline, which undergoes formylation, followed by bromination and subsequent dehydrobromination to yield iminostilbene formyl chloride. The final step involves the removal of the formyl group to give iminostilbene. guidechem.com

Catalytic Dehydrogenation Approaches

Catalytic dehydrogenation is a prominent industrial method for the synthesis of iminostilbene from its saturated precursor, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl). nih.gov This process typically involves passing the vapor of iminodibenzyl (B195756) over a heated catalyst. nih.gov

Early methods involved gas-phase dehydrogenation at high temperatures (around 150 °C) using a palladium on carbon (Pd/C) catalyst, though yields were often moderate (20-50%). nih.gov Research has since focused on optimizing catalyst systems, with potassium-promoted iron, cobalt, and manganese oxide catalysts being investigated for large-scale synthesis. nih.gov More recent advancements include liquid-phase catalytic dehydrogenation, which offers advantages such as lower reaction temperatures, simpler equipment, and higher product purity. google.com This one-step method utilizes a catalyst and a hydrogen acceptor in a liquid system, avoiding the high temperatures and equipment demands of gas-phase reactions. google.com

| Method | Catalyst Examples | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Gas-Phase Dehydrogenation | Pd/C, Iron Oxides, Cobalt Oxides, Manganese Oxides | High Temperature (150-600 °C) | Established industrial process | High energy consumption, demanding equipment, difficult product separation | nih.govgoogle.com |

| Liquid-Phase Dehydrogenation | Proprietary catalyst systems | Lower Temperature (Reflux), Nitrogen atmosphere | Simpler route, lower equipment investment, high purity, fewer by-products | Requires a hydrogen acceptor | google.com |

Friedel-Crafts Cyclization Strategies for Related Scaffolds

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful tool for constructing the seven-membered ring of the dibenzo[b,f]azepine system through intramolecular cyclization. wikipedia.orgnih.gov This strategy typically involves the cyclization of a suitably substituted N,N-diarylamine derivative. For example, the intramolecular Friedel-Crafts acylation of a 2-carboxymethyldiarylamine can lead to the formation of the dibenzoazepinone ring system. semanticscholar.org

Various precursors and catalysts have been employed in these cyclization strategies. For the synthesis of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, a key precursor for the drug oxcarbazepine (B1677851), several Friedel-Crafts ring closures have been developed. semanticscholar.orgresearchgate.net These methods utilize precursors such as 1-(2-(N-phenyl-N-tosylamino)phenyl)-2-bromoethanone or 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid, with catalysts like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). semanticscholar.orgresearchgate.net These approaches are valued for their efficiency and ability to produce complex heterocyclic skeletons in good yields. semanticscholar.org

Palladium-Catalyzed Buchwald-Hartwig Amination in Dibenzoazepine Synthesis

The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and efficient method for the formation of carbon-nitrogen bonds, making it exceptionally well-suited for the synthesis of dibenzo[b,f]azepines. nih.govacs.org This reaction allows for the intramolecular or double intermolecular coupling of an amine with aryl halides to construct the central azepine ring. nih.gov

One common strategy involves the cyclization of a 2,2'-dihalostilbene with an amine, such as aniline, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov Catalyst systems like Pd₂(dba)₃/DPEphos have been successfully employed for this transformation, affording substituted dibenzo[b,f]azepines in high yields. nih.govbeilstein-journals.org Another approach is the intramolecular cyclization of ortho-brominated dihydrostilbenes. nih.gov Furthermore, domino reactions combining Suzuki coupling with Buchwald-Hartwig amination have been developed for the one-pot synthesis of various substituted dibenzoazepine derivatives. nih.govresearchgate.net The choice of palladium source, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields. uevora.ptrsc.org

| Strategy | Reactants | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Double N-Arylation | 2,2'-Dibromostilbene + Aniline | Pd₂(dba)₃ / DPEphos, Cs₂CO₃, Toluene (B28343) | Convergent synthesis of symmetrical dibenzoazepines. | nih.govbeilstein-journals.org |

| Intramolecular N-Arylation | ortho-Brominated dihydrostilbene derivative | Pd(OAc)₂ / Xantphos, K₂CO₃, Toluene | Synthesis of unsymmetrical dibenzoazepines. | nih.govrsc.org |

| Domino Suzuki/Buchwald-Hartwig | Vinylpyridine + Boronate ester aniline | Pd/Rh catalyst systems | One-pot synthesis of complex, substituted derivatives. | nih.govresearchgate.net |

| Domino Mizoroki-Heck/Buchwald-Hartwig | 2-Bromostyrene + 2-Chloroaniline | Pd catalyst with specific ligand control | Direct synthesis with high regioselectivity and excellent yields. | beilstein-journals.org |

Specific Synthesis of Methoxyiminostilbene via Double Bond Functionalization

The introduction of a methoxy (B1213986) group at the 10-position (also referred to as the 3-position in some nomenclature) of the iminostilbene core is a crucial step in the synthesis of the antiepileptic drug oxcarbazepine. beilstein-journals.orgresearchgate.net A highly effective method for achieving this involves the functionalization of the double bond in the iminostilbene ring system.

Bromination and Subsequent Elimination Reactions

A well-established industrial process for the synthesis of 10-methoxyiminostilbene (B195700) starts with iminostilbene. acs.orgdatapdf.com The synthesis proceeds through the following key steps:

N-Protection: The imino nitrogen of iminostilbene is first protected, commonly through acetylation with acetic anhydride (B1165640). beilstein-journals.orgacs.org This step is crucial to prevent side reactions in the subsequent steps.

Bromination/Methoxylation: The N-acetyliminostilbene is then treated with a brominating agent in methanol (B129727). A particularly effective and novel reagent for this step is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). beilstein-journals.orgacs.orgdatapdf.com This reaction proceeds via the formation of a bromonium ion across the double bond, which is then attacked by methanol as a solvent to yield an N-acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine intermediate. acs.orgdatapdf.com This tandem reaction provides the bromohydrin methyl ether in excellent yields (88-92%). acs.orgdatapdf.com

Elimination (Dehydrobromination): The final step is an elimination reaction to re-form the double bond, now with the desired methoxy substituent. This is typically achieved by heating the intermediate with a base, such as triethylamine (B128534), in a solvent like toluene. beilstein-journals.orgacs.org The resulting dehydrobromination yields 10-methoxyiminostilbene after a workup and purification procedure. acs.orgdatapdf.com

Industrial Scale Synthesis Considerations

The large-scale production of 10-methoxyiminostilbene (MISB) has been optimized to improve yield, reduce costs, and enhance safety and environmental profiles compared to earlier methods. acs.org A key challenge in industrial synthesis is the use of hazardous reagents like liquid bromine, phosgene (B1210022), or cyanogen (B1215507) halides, which are not ideal for commercial-scale operations. acs.org

The process generally follows these key transformations:

N-Acetylation: The imino nitrogen of iminostilbene is protected, typically with acetic anhydride, to form N-acetyliminostilbene. acs.orgacs.org

Bromomethoxylation: The protected intermediate reacts with DBDMH in methanol. This step functionalizes the carbon-carbon double bond of the central ring, installing a methoxy group and a bromine atom on the adjacent carbons (positions 10 and 11) to form N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine. acs.orgacs.org

Elimination and Deprotection: The subsequent steps involve dehydrobromination using a base like triethylamine, followed by hydrolysis of the acetyl group to yield the final 10-methoxyiminostilbene product. acs.orgacs.orgnih.gov These last two steps can often be combined into a one-pot procedure to increase efficiency. acs.orgacs.org

This robust process has been proven to be reproducible on a commercial scale, making it an economically viable and environmentally conscious method for producing this key pharmaceutical intermediate. acs.org

Novel Synthetic Strategies and Process Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods for producing iminostilbene and its derivatives. Key areas of innovation include the adoption of continuous manufacturing processes and the development of highly regioselective reactions.

Continuous Synthesis Approaches for Iminostilbene Intermediates

The pharmaceutical industry is increasingly shifting from traditional batch processing to continuous manufacturing (CM) to enhance quality control, improve safety, and increase efficiency. osti.gov Continuous synthesis, often utilizing flow chemistry, offers significant advantages such as superior heat and mass transfer, which allows for precise temperature control and safer handling of exothermic reactions. osti.govnih.gov

For the synthesis of iminostilbene derivatives like carbamazepine (B1668303), continuous processes have been successfully developed starting from iminostilbene. osti.govosti.gov These systems often employ continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs). osti.govnih.gov

Kinetic Modeling: A crucial aspect of developing a continuous process is the creation of accurate kinetic models. osti.govosti.gov By first studying the reaction kinetics in batch reactors, researchers can develop models that predict reaction outcomes under various conditions. These models are then used to optimize the continuous process, for instance, by determining the ideal residence time, temperature, and reagent concentrations to maximize yield and minimize byproduct formation. osti.gov

Process Analytical Technology (PAT): Continuous manufacturing allows for the integration of real-time monitoring tools. For example, in-line Raman spectroscopy has been validated for monitoring the concentration of both the iminostilbene reactant and the carbamazepine product during synthesis. osti.gov This allows for dynamic process control and ensures consistent product quality. osti.gov

These principles and technologies are directly applicable to the synthesis of other iminostilbene intermediates. By leveraging flow chemistry, the production of compounds like 3-methoxyiminostilbene can be made more efficient, scalable, and safer. researchgate.netnih.gov

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Reactor Type | Continuous Stirred-Tank Reactor (CSTR) or Plug Flow Reactor (PFR) are commonly used. | Enables constant production, better mixing, and temperature control. | osti.govnih.gov |

| Kinetic Modeling | Mathematical models based on batch reaction data are used to optimize the continuous process. | Allows for process optimization and simulation of disturbances, leading to higher conversion rates. | osti.gov |

| In-line Monitoring (PAT) | Techniques like Raman spectroscopy are used for real-time analysis of reactant and product concentrations. | Ensures consistent product quality and allows for immediate process adjustments. | osti.gov |

| Safety | Small reactor volumes and excellent heat dissipation minimize risks associated with hazardous reagents or exothermic reactions. | Improved operational safety, especially when scaling up production. | nih.gov |

Regioselective Synthesis of Iminostilbene Derivatives

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is critical when synthesizing specifically substituted analogs of iminostilbene. While functionalizing the central double bond of the symmetrical iminostilbene core to produce 10-methoxyiminostilbene does not present a regioselective challenge, introducing substituents onto the aromatic rings requires precise control. acs.org

Various strategies have been developed for the regioselective functionalization of related aromatic systems. For instance, methods for the regioselective bromination of aromatic compounds using N-bromosuccinimide (NBS) under photochemical conditions have been reported. liverpool.ac.uk In the context of the dibenzo[b,f]azepine skeleton, achieving a specific substitution pattern, such as ortho-bromo substitution, may require the use of a directing group on the molecule to guide the incoming substituent to the desired position. researchgate.net

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to construct substituted dibenzo[b,f]azepines with high yields. beilstein-journals.orgnih.gov This approach involves the cyclization of substituted 2,2'-dibromostilbenes, allowing for the synthesis of derivatives with substituents at various positions on the aromatic rings. nih.gov Such methods provide a powerful toolkit for creating a diverse library of iminostilbene analogs for further research and development.

Precursor Compounds and Intermediate Transformations

The synthesis of 3-methoxyiminostilbene (specifically, the 10-methoxy isomer) relies on a series of well-defined transformations starting from common precursors. The primary starting material for the most economically viable industrial processes is iminostilbene. acs.orgacs.org

The synthetic pathway involves several key intermediate compounds and transformations:

Iminostilbene (Precursor): This tricyclic compound is the foundational building block. acs.org It is typically prepared via the catalytic dehydrogenation of its saturated analog, iminodibenzyl. beilstein-journals.org

N-Acetyliminostilbene (Intermediate): The first transformation is the protection of the secondary amine at the N-5 position. This is commonly achieved by reacting iminostilbene with acetic anhydride. acs.orgdatapdf.com This step is crucial as it prevents unwanted side reactions at the nitrogen atom in subsequent steps.

N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine (Intermediate): This is the key halohydrin ether intermediate. It is formed by the reaction of N-acetyliminostilbene with a brominating agent (like DBDMH) in a methanol solvent. acs.orgbeilstein-journals.orgnih.gov This reaction simultaneously adds a bromine atom and a methoxy group across the C10-C11 double bond. acs.org

N-Acetyl-10-methoxyiminostilbene (Intermediate): Dehydrobromination of the bromomethoxy intermediate, typically using a base such as triethylamine in toluene, eliminates HBr to reform the double bond, now with a methoxy group attached at the 10-position. acs.orgdatapdf.com

10-Methoxyiminostilbene (Final Product): The final transformation is the removal of the N-acetyl protecting group. This deprotection is often achieved via hydrolysis with a base like potassium hydroxide (B78521) (KOH), sometimes with a phase-transfer catalyst like PEG-200 to facilitate the reaction, yielding the desired product. acs.orgacs.org

| Compound | Role | Transformation | Reagents | Reference |

|---|---|---|---|---|

| Iminostilbene | Precursor | N-Acetylation | Acetic anhydride (Ac₂O) | acs.orgacs.org |

| N-Acetyliminostilbene | Intermediate | Bromomethoxylation | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Methanol (CH₃OH) | acs.orgacs.org |

| N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | Intermediate | Dehydrobromination | Triethylamine (Et₃N), Toluene | acs.orgdatapdf.com |

| N-Acetyl-10-methoxyiminostilbene | Intermediate | N-Deacetylation (Hydrolysis) | Potassium hydroxide (KOH), PEG-200 | acs.orgacs.org |

| 10-Methoxyiminostilbene | Final Product | - | - | acs.org |

Chemical Derivatization and Functionalization Studies of 3 Methoxyiminostilbene

Functionalization of the Dibenzo[b,f]azepine Core

The dibenzo[b,f]azepine scaffold, also known as the iminostilbene (B142622) core, is a versatile platform for chemical modification. researchgate.netresearchgate.net Its secondary amine and aromatic rings are primary targets for functionalization, allowing for the synthesis of a diverse library of derivatives. researchgate.netgoogle.com

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the azepine ring is a common site for functionalization. researchgate.netbeilstein-journals.org Standard reactions for secondary arylamines are applicable, with N-alkylation and N-arylation being the most prominent methods to introduce molecular diversity. researchgate.net

N-Alkylation is typically achieved by reacting the iminostilbene core with alkyl halides. researchgate.netgoogle.com This base-promoted substitution reaction is a foundational method for producing various derivatives. google.com For instance, the industrial synthesis of the drug Opipramol involves the alkylation of iminostilbene as a key intermediate step. researchgate.netbeilstein-journals.org

N-Arylation reactions introduce aryl groups to the nitrogen atom and are often accomplished using metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel-based catalyst systems have all been successfully employed. beilstein-journals.orgresearchgate.net

Palladium-catalyzed Arylation : This is a highly efficient method for coupling iminostilbenes with a wide range of aryl and heteroaryl halides. researchgate.netthieme-connect.deresearchgate.net Research by Buchwald and colleagues demonstrated that using a fourth-generation palladacycle precatalyst (RuPhos G4) with a biarylphosphine ligand (RuPhos) allows for excellent yields with low catalyst loadings (0.1 to 1 mol%). beilstein-journals.orgthieme-connect.de The conditions are robust, tolerating sterically hindered substrates and both aryl chlorides and bromides. researchgate.netthieme-connect.de

Copper- and Nickel-catalyzed Arylation : These provide effective alternatives to palladium catalysis. beilstein-journals.org A ligand-free, copper(I) oxide (CuO) catalyzed N-arylation of iminodibenzyl (B195756) and iminostilbene with unactivated aryl halides has been developed, proceeding under mild conditions. researchgate.net Similarly, nickel-based catalysts have also been successfully applied to the N-arylation of these dibenzazepine (B1670418) derivatives. beilstein-journals.orgresearchgate.net

| Reaction Type | Catalyst System | Reagents/Conditions | Substrate Scope | Yield | Citations |

| N-Arylation | RuPhos Palladacycle G4 | LiN(SiMe3)2, 1,4-dioxane, 100 °C | (Hetero)aryl chlorides, bromides | Good to Excellent | researchgate.netbeilstein-journals.orgthieme-connect.de |

| N-Arylation | CuO (ligand-free) | KOtBu, THF, 80-100 °C | Unactivated aryl halides | Moderate to Excellent | beilstein-journals.orgresearchgate.net |

| N-Arylation | NiO | KOtBu, THF, 100 °C | Aryl bromides | Good to Excellent | beilstein-journals.orgresearchgate.net |

| N-Alkylation | Base-promoted | Alkyl halides, NaNH2/KNH2, Toluene (B28343) | Dialkylaminoalkyl chlorides | Not specified | researchgate.netgoogle.com |

Ring Functionalization through Halogenation and Subsequent Reactions

Functionalization is not limited to the nitrogen atom; the aromatic rings and the ethylene (B1197577) bridge of the core can also be modified. Halogenation is a key first step to enable further synthetic transformations. beilstein-journals.org Direct halogenation of the iminostilbene aromatic rings is generally considered inert. liverpool.ac.uk Therefore, synthetic strategies often involve protecting the amine, functionalizing the double bond, and then performing subsequent reactions.

A significant industrial process for producing 10-methoxyiminostilbene (B195700) involves a halogenation-dehalogenation strategy starting from N-acetyliminostilbene. acs.org

Bromoetherification : N-acetyliminostilbene is reacted with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in methanol (B129727). This reaction proceeds at a low temperature (5-10 °C) and installs a bromine atom at the 10-position and a methoxy (B1213986) group at the 11-position of the dihydro-dibenzo[b,f]azepine core. acs.org Other methods utilize N-bromo-succinimide (NBS) as the brominating agent. google.com

Dehydrobromination : The resulting N-acetyl-10-bromo-11-methoxy intermediate is then treated with a base, such as triethylamine (B128534) (Et3N), in a solvent like toluene under reflux. This eliminates hydrobromic acid (HBr), reforming the double bond and creating an enol ether. acs.org

Hydrolysis/Methoxylation : Subsequent treatment with a stronger base like potassium hydroxide (B78521) (KOH) can complete the formation of 10-methoxyiminostilbene. acs.org

This sequence highlights how halogenation of the central ring's double bond, rather than the aromatic rings, is a pivotal strategy for introducing the methoxy group. acs.org

| Step | Reagent | Solvent | Conditions | Product | Citations |

| 1. Bromoetherification | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Methanol | 5-10 °C, 6-8 h | N-Acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | acs.org |

| 2. Dehydrobromination | Triethylamine (Et3N) | Toluene | Reflux, 24 h | N-Acetyl-10-methoxyiminostilbene | acs.org |

| 3. Methoxylation | Potassium Hydroxide (KOH), PEG-200 | Toluene | Reflux, 4-6 h | 10-Methoxyiminostilbene | acs.org |

Introduction of Variable Amide Linkers

Amide functionalities can be introduced onto the dibenzo[b,f]azepine core, primarily through the nitrogen atom. This is a common strategy for creating derivatives with diverse properties. researchgate.netnih.gov One direct method involves the amidation of the dihydrodibenzo[b,f]azepine scaffold with various acyl halides, which allows for the introduction of amide linkers of variable lengths. researchgate.netbeilstein-journals.org

Another well-established route is to first convert the iminostilbene into a carbonyl chloride intermediate. lew.ro

Phosgenation : 5H-Dibenzo[b,f]azepine is reacted with phosgene (B1210022) (COCl₂) or a phosgene equivalent to produce 5H-dibenzo[b,f]azepine-5-carbonyl chloride. lew.ro

Amidation : This reactive carbonyl chloride is then treated with a primary or secondary amine (e.g., pyrrolidine, 1-phenylpiperazine) in the presence of a base like triethylamine to form the corresponding amide derivative. lew.ro

This two-step process effectively creates a stable amide linker between the iminostilbene core and a wide variety of other chemical moieties. lew.ro

Derivatization Strategies for Analytical Enhancement in Research

Beyond synthesizing new molecules for potential applications, chemical derivatization is a crucial strategy for improving the detection and analysis of compounds like 3-methoxyiminostilbene in complex matrices. sci-hub.sejfda-online.com Derivatization aims to modify an analyte to enhance its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS), thereby increasing analytical sensitivity and selectivity. jfda-online.comnih.gov

On-Tissue Chemical Derivatization for Enhanced Detection

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.govhtximaging.com However, some molecules, particularly those with low abundance or poor ionization efficiency like certain amines, are difficult to detect. htximaging.com On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome these limitations. nih.gov

In this approach, a derivatizing reagent is applied directly to the tissue slice. sci-hub.seacs.org The reagent reacts with the target analyte in situ, attaching a chemical tag that significantly improves its ionization efficiency. htximaging.com Often, these tags contain a pre-charged moiety, such as a quaternary ammonium (B1175870) group, which ensures the derivative is readily detected in positive-ion mode MALDI-MS. sci-hub.seacs.org While this technique has been demonstrated for various analytes like fatty acids and neurotransmitters, the principles are directly applicable to the secondary amine of the iminostilbene core. sci-hub.sehtximaging.com This allows for sensitive mapping of the compound and its metabolites within biological tissues, providing valuable pharmacokinetic and distribution data without the need for radiolabeling. researchgate.net

Reagents and Reaction Conditions for Derivatization

The choice of derivatization reagent depends on the functional group being targeted and the analytical technique employed. For the iminostilbene core, the secondary amine is the primary target for derivatization.

For GC-MS Analysis : To analyze non-volatile compounds like iminostilbene by GC, derivatization is mandatory to increase volatility. jfda-online.comsigmaaldrich.com

Silylation : Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the N-H group to replace the active hydrogen with a nonpolar silyl (B83357) group (e.g., trimethylsilyl (B98337) or TBDMS). sigmaaldrich.comnih.gov TBDMS derivatives are known to be more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Acylation : Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form fluoroacyl derivatives, which improves chromatographic behavior and enhances detector response. jfda-online.commdpi.com

For LC-MS/MS and MALDI-MSI Analysis : Derivatization is used to enhance ionization efficiency.

Reagents for Amines : A variety of reagents are designed to react with primary and secondary amines to introduce a readily ionizable tag. ddtjournal.comacs.orgrsc.org

Dansyl Chloride : A classic reagent that reacts with amines to add a dimethylamino group, which improves ionization. ddtjournal.com

Isothiocyanates (e.g., Phenyl isothiocyanate) : These react with amines to form thiourea (B124793) derivatives, which can be analyzed by LC-MS. rsc.org

Reactive Matrices for MALDI-MSI : Novel compounds have been designed to act as both the derivatization reagent and the MALDI matrix. For example, 2-fluoro-1-methyl pyridinium (B92312) (FMP)-based reagents selectively target primary and secondary amines, adding a permanent positive charge that dramatically increases ionization efficiency for imaging applications. htximaging.com

| Analytical Technique | Derivatization Type | Reagent Example | Target Group | Purpose | Citations |

| GC-MS | Silylation | MTBSTFA | Secondary Amine (N-H) | Increase volatility and thermal stability | sigmaaldrich.comnih.gov |

| GC-MS | Acylation | Pentafluoropropionic anhydride (PFPA) | Secondary Amine (N-H) | Improve chromatographic behavior and detection | jfda-online.commdpi.com |

| LC-MS/MS | Sulfonylation | Dansyl Chloride | Secondary Amine | Enhance ionization efficiency | ddtjournal.com |

| MALDI-MSI | On-Tissue Tagging | FMP-based reactive matrix | Secondary Amine | Enhance ionization for spatial mapping in tissue | htximaging.com |

Formation of Complex Hybrid Structures from the Iminostilbene Scaffold

A prominent strategy for expanding the chemical space of iminostilbene-based molecules is through molecular hybridization, where the iminostilbene core is linked to other pharmacologically active moieties. This approach aims to create novel compounds with potentially synergistic or enhanced biological activities. One of the most effective methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, which forms a stable 1,2,3-triazole linker between the iminostilbene scaffold and another molecule. acs.orgbohrium.comresearchgate.net This reaction is valued for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.net

The general synthetic pathway involves two main steps. First, the nitrogen atom of the iminostilbene ring is functionalized with a terminal alkyne group, typically by reacting it with a compound like propargyl bromide. acs.org This creates an alkyne-functionalized iminostilbene intermediate. In the second step, this intermediate is reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield a diverse library of 1,4-disubstituted 1,2,3-triazole hybrids. acs.orgresearchgate.net

Research has focused on the synthesis of novel iminostilbene-linked 1,2,3-triazole pharmacophores. dntb.gov.uanih.gov These studies utilize the Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction between an N-alkynylated iminostilbene, specifically 5-(Prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine, and various substituted azidobenzene (B1194522) derivatives. nih.govgrafiati.com This reaction efficiently generates a series of hybrid molecules where the iminostilbene core is connected to different aromatic systems via a triazole ring. nih.gov The structures of the resulting compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govgrafiati.com

The synthesis of these pharmacophores demonstrates a versatile method for creating a library of derivatives from a common iminostilbene precursor. The choice of the substituted azidobenzene allows for systematic modification of the physicochemical properties of the final compounds.

Table 1: Examples of Synthesized Iminostilbene-Linked 1,2,3-Triazole Pharmacophores Data sourced from a study on the synthesis of iminostilbene-linked triazole pharmacophores. nih.gov

| Compound ID | R-Group on Azidobenzene | Final Structure |

| 7c | H | 5-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |

| 7d | 4-F | 5-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |

| 7e | 4-Cl | 5-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |

| 7j | 4-NO₂ | 5-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-5H-dibenzo[b,f]azepine |

Following a similar molecular hybridization approach, a series of novel dibenzoazepine-substituted triazole hybrids has been synthesized and characterized. acs.orgacs.org These syntheses also employ a two-step process that begins with a nucleophilic substitution reaction to introduce a propargyl group onto the dibenzoazepine nitrogen, followed by the CuAAC click reaction with various azide (B81097) intermediates. acs.org This strategy has proven to be highly effective, affording the target hybrid structures in high yields, typically ranging from 74% to 98%. acs.orgresearchgate.net

The research highlights the modularity of the click chemistry approach, enabling the fusion of the dibenzoazepine (iminostilbene) moiety with other chemical scaffolds. bohrium.com The resulting triazole-linked hybrids are stable compounds that have been fully characterized to confirm their chemical structures. acs.org This synthetic route provides a robust platform for generating diverse dibenzoazepine derivatives for further scientific investigation. researchgate.netresearchgate.net

Table 2: Synthesis Yields of Dibenzoazepine-Substituted Triazole Hybrids Data sourced from a study on the synthesis of dibenzoazepine-substituted triazole hybrids. acs.orgresearchgate.net

| Compound ID | R-Group on Azide | Yield (%) |

| 12 | 4-fluorobenzyl | 92% |

| 13 | 4-(trifluoromethyl)benzyl | 98% |

| 14 | 2,4-dichlorobenzyl | 89% |

| 15 | 2,5-dichlorobenzyl | 85% |

| 16 | 2-chlorobenzyl | 81% |

| 17 | 3-chlorobenzyl | 74% |

| 18 | 4-chlorobenzyl | 87% |

| 19 | 2-methylbenzyl | 95% |

| 20 | 4-methylbenzyl | 91% |

Structure Activity Relationship Sar Investigations Involving 3 Methoxyiminostilbene and Its Derivatives

Positional Isomerism and its Impact on Activity (e.g., 3-Methoxy vs. 10-Methoxy)

The location of substituents on the dibenzo[b,f]azepine (iminostilbene) ring system is a critical determinant of biological activity. While direct comparative studies between 3-methoxy and 10-methoxy isomers are not extensively detailed in the available literature, the strategic importance of the 10-position is well-established through the development of prominent carbamazepine (B1668303) analogues.

10-Methoxyiminostilbene (B195700) is a key advanced intermediate in the industrial synthesis of Oxcarbazepine (B1677851). acs.orgresearchgate.net Oxcarbazepine, which features a keto group at the 10-position, was designed to avoid the epoxide-diol metabolic pathway of carbamazepine, which is linked to certain adverse effects. tandfonline.com This highlights that modification at the 10-position is a successful strategy for improving the tolerability profile of this drug class. acs.org

Influence of Substituents on the Iminostilbene (B142622) Scaffold

The addition of various functional groups to the iminostilbene core has been a primary strategy for modulating anticonvulsant activity. The nature of these substituents can alter the compound's interaction with its biological target, as well as its pharmacokinetic properties.

While the provided outline specifies this section, dedicated research focusing on modifications at the 3-Oxy site of the iminostilbene scaffold for anticonvulsant activity is not extensively represented in primary scientific literature. SAR studies on related anticonvulsants with different core structures have shown that substitutions at an equivalent position can be crucial. For example, in the N-benzyl-propionamide class of anticonvulsants, modifications at the 3-oxy position are critical for activity. nih.gov However, for the dibenzo[b,f]azepine class, research has predominantly focused on substitutions at the N5, C10, and C11 positions, as well as on the aromatic rings of the scaffold.

Attaching different aromatic and heteroaromatic groups to the iminostilbene scaffold has been explored to develop novel derivatives with enhanced potency. A common approach involves creating Schiff base derivatives by reacting the 5H-dibenzo[b,f]azepine-5-carboxamide core with various aldehydes and ketones. ajol.info This derivatization at the carboxamide functional group introduces a wide range of substituted aryl rings.

In one study, several carbamazepine-based Schiff bases were synthesized and evaluated. The results showed that compounds C7 (derived from 2,4-dichlorobenzaldehyde) and C5 (derived from 4-dimethylaminobenzaldehyde) exhibited anticonvulsant activity comparable to the standard drug, diazepam, in a pentylenetetrazol (PTZ)-induced seizure model. ajol.info In contrast, derivatives C1 (from benzaldehyde) and C2 (from 4-chlorobenzaldehyde) showed the least activity. ajol.info These findings indicate that the electronic properties of the substituted aromatic ring play a significant role, with electron-withdrawing (dichloro) and strongly electron-donating (dimethylamino) groups at the para-position conferring potent activity.

Another study synthesized a series of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) urea (B33335) derivatives, incorporating the urea pharmacophore present in carbamazepine, and found several compounds with significant anticonvulsant action. nih.gov

Steric and Electronic Effects in Dibenzo[b,f]azepine Derivatives

The anticonvulsant potency of dibenzo[b,f]azepine derivatives is governed by a complex interplay of steric (size and shape) and electronic (electron-donating or -withdrawing) properties of their substituents. These factors influence everything from receptor binding to membrane permeability and metabolic stability.

A study evaluating esters of the active metabolite of oxcarbazepine was designed specifically to cover a range of lipophilic, electronic, and steric factors. acs.org The results showed that the (S)-acetate enantiomer was the most active of the series against maximal electroshock (MES)-induced seizures, suggesting that a relatively small, moderately lipophilic ester at this position is favorable. acs.org

The electronic nature of substituents on attached aromatic rings is also crucial. As noted previously, both electron-withdrawing groups (e.g., dichloro substituents) and strong electron-donating groups (e.g., dimethylamino) on an appended phenyl ring can lead to potent anticonvulsant activity. ajol.info This suggests that the electronic effect is not simply linear and may involve complex interactions with the target protein, where both electron-poor and electron-rich moieties can form favorable interactions. Steric hindrance can also play a role; for example, introducing a substituent at the 4-position can restrict the flexibility of the tricyclic system, which in some cases enhances sodium channel blocking activity. daneshyari.com

Structure-Metabolism Relationships of Iminostilbene Analogs

Understanding the relationship between a compound's structure and its metabolic fate is crucial for designing safer and more effective drugs. The metabolism of carbamazepine is a classic example, proceeding largely through an unstable 10,11-epoxide metabolite, which is then converted to a trans-diol. pharmacy180.com This epoxide metabolite is believed to be responsible for some of the idiosyncratic adverse drug reactions associated with carbamazepine. liverpool.ac.uk

The development of oxcarbazepine represents a successful application of structure-metabolism principles. By introducing a keto group at the 10-position, the metabolic pathway is shifted. Oxcarbazepine is rapidly reduced to its active monohydroxy derivative (MHD), thus avoiding the formation of the reactive epoxide intermediate. tandfonline.com This structural modification results in a drug that is generally better tolerated than carbamazepine. acs.orgtandfonline.com

Further research into halogenated carbamazepine analogues has shown that strategic placement of halogen atoms (e.g., 2-chloro or 2,8-difluoro) can effectively block aromatic ring hydroxylation, another metabolic pathway. rsc.org Similarly, a novel oxime derivative of oxcarbazepine was found to be metabolized to only a minor extent, meaning its anticonvulsant effect is solely attributable to the parent compound, which could lead to a more predictable pharmacokinetic profile and an improved side-effect profile. nih.gov

Comparative SAR Studies with Related Compounds

Comparing the SAR of iminostilbene derivatives with other classes of anticonvulsants provides a broader context for understanding the key pharmacophoric features required for activity. The primary mechanism for carbamazepine and its analogues is the blockade of voltage-gated sodium channels, a mechanism shared by phenytoin. pharmacy180.com Both classes of drugs require an aromatic or hydrophobic moiety for activity. In hydantoins like phenytoin, two phenyl rings at the 5-position are crucial. In iminostilbenes, the tricyclic dibenzo[b,f]azepine system serves a similar role as the hydrophobic anchor.

However, there are key differences. The urea (-NH-CO-NH2) or carbamate (B1207046) (-O-CO-NH2) moiety is a common feature in many anticonvulsants, including phenytoin, carbamazepine, and phenobarbital. nih.gov The N-carboxamide group at the 5-position of the azepine ring is essential for the activity of carbamazepine and its derivatives.

Comparisons with compounds acting on different targets are also informative. For instance, quinazolin-4(3H)-one derivatives, which act as positive allosteric modulators of the GABAA receptor, also possess a hydrophobic aromatic system. mdpi.com SAR studies on these compounds revealed that electron-withdrawing groups on an attached phenyl ring generally produced more potent anticonvulsant activity, a trend also observed in some iminostilbene derivatives. mdpi.commdpi.com This suggests a common principle where modulation of electronic properties on a peripheral aromatic ring is a viable strategy for enhancing potency, regardless of the specific protein target.

The table below presents a comparative overview of the anticonvulsant activity of selected dibenzo[b,f]azepine derivatives from a study, highlighting the impact of structural modifications. acs.org

| Compound | Modification | Anticonvulsant Activity (MES test, oral ED₅₀ in rats, mg/kg) | Neurotoxicity (Rotarod test, oral TD₅₀ in rats, mg/kg) |

|---|---|---|---|

| Carbamazepine | Parent Drug | 4.9 ± 0.6 | 15.8 ± 1.3 |

| Oxcarbazepine | 10-keto analogue | 11.4 ± 1.6 | > 100 |

| (S)-Licbazepine | (S)-10-hydroxy metabolite | 11.7 ± 2.4 | 128.0 ± 19.0 |

| (R)-Licbazepine | (R)-10-hydroxy metabolite | 23.0 ± 4.0 | > 100 |

| (S)-Acetate Ester | (S)-10-acetate ester of Licbazepine | 4.7 ± 0.9 | 38.9 ± 4.5 |

| (R)-Acetate Ester | (R)-10-acetate ester of Licbazepine | 10.9 ± 2.3 | > 100 |

Computational Chemistry and Molecular Modeling of 3 Methoxyiminostilbene

Molecular Docking Studies of Iminostilbene (B142622) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of small molecules, such as iminostilbene derivatives, within the binding site of a target protein. nih.gov

Studies on iminostilbene analogs have demonstrated their potential to interact with various biological targets. For instance, molecular docking analyses of imine stilbene (B7821643) (IMS) analogs have been carried out against the SIRT1 protein, which is associated with aging and longevity. nih.gov All five tested IMS analogs showed a greater binding affinity for SIRT1 than resveratrol (B1683913), a known SIRT1 activator. nih.gov Similarly, novel iminostilbene derivatives linked to 1,2,3-triazoles have been docked against GABA(A) proteins to evaluate their potential as anti-anxiety agents. nih.gov These studies provide a framework for understanding how 3-Methoxyiminostilbene might interact with similar protein targets.

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a compound's biological activity. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, π-stacking, and salt bridges, determine the stability and specificity of the ligand-protein complex. nih.govresearchgate.net

In docking studies of iminostilbene analogs with the SIRT1 protein, specific interactions with amino acid residues in the binding pocket are responsible for the observed enhanced binding affinity. nih.gov Likewise, for iminostilbene-triazole hybrids targeting the GABA(A) receptor, the docking analysis reveals key binding interactions that are thought to be responsible for their anti-anxiety effects. nih.gov Visualization tools are often used to create 2D and 3D representations of these interactions, showing the specific amino acid residues involved and the types of bonds formed. researchgate.netresearchgate.net For example, studies on other heterocyclic compounds have identified specific hydrogen bonds and hydrophobic contacts that are critical for binding to their respective protein targets. aber.ac.ukorientjchem.org A detailed analysis of 3-Methoxyiminostilbene would involve identifying its potential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings to predict its interaction profile with a given protein target.

| Interaction Type | Description | Key Atomic Groups Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH, -NH, C=O, N, O |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alkyl chains, Aromatic rings |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or edge-to-face. nih.gov | Phenyl, Pyridyl, Indolyl rings |

| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | -COO⁻, -NH₃⁺ |

| Cation-π Interaction | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | Quaternary ammonium (B1175870), Metal cations, Aromatic rings |

Binding energy is a key parameter derived from molecular docking studies that quantifies the strength of the interaction between a ligand and its target protein. researchgate.net A lower, more negative binding energy value typically indicates a more stable and favorable ligand-protein complex. aber.ac.uk

In a study involving imine stilbene analogs and the SIRT1 protein, three of the five analogs exhibited significantly lower binding energies (-9.58, -9.54, and -9.82 kcal/mol) compared to resveratrol (-8.11 kcal/mol), suggesting a stronger binding affinity. nih.gov Similarly, docking studies of quinoline-stilbene derivatives against E. coli DNA gyraseB showed that the compounds with the best antibacterial activity also had the lowest binding energies (-6.9 and -7.1 kcal/mol), comparable to the control drug ciprofloxacin (B1669076) (-7.3 kcal/mol). researchgate.net These calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to refine these binding energy predictions. mdpi.comuni-duesseldorf.de

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Imine Stilbene Analog (3a) | SIRT1 | -9.58 | nih.gov |

| Imine Stilbene Analog (3b) | SIRT1 | -9.54 | nih.gov |

| Imine Stilbene Analog (3e) | SIRT1 | -9.82 | nih.gov |

| Resveratrol (Reference) | SIRT1 | -8.11 | nih.gov |

| Quinoline-Stilbene (19) | E. coli DNA gyraseB | -6.9 | researchgate.net |

| Quinoline-Stilbene (24) | E. coli DNA gyraseB | -7.1 | researchgate.net |

| Ciprofloxacin (Reference) | E. coli DNA gyraseB | -7.3 | researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is a versatile tool in computational chemistry used to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data. als-journal.comnih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+g), have been applied to study imino-dibenzyl triazole derivatives to understand their antioxidant mechanisms. digitellinc.com

DFT is widely used to evaluate the antioxidant potential of molecules by studying their radical scavenging mechanisms. researchgate.net Key mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss–Electron Transfer (SPL-ET). rsc.org The feasibility of these pathways is assessed by calculating thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). nih.govmdpi.com

A lower BDE value indicates a greater ease of hydrogen atom donation to a radical, suggesting a potent antioxidant activity via the HAT mechanism. nih.gov For instance, DFT studies on 3-aryl-4-hydroxycoumarin derivatives showed a good correlation between low O-H BDE values and high radical scavenging activity. opensciencepublications.com Similarly, studies on other phenolic compounds have demonstrated that the catecholic moiety is often the preferred site for H-atom donation. mdpi.com For 3-Methoxyiminostilbene, DFT calculations could determine the BDE of the N-H bond of the iminostilbene core, providing insight into its potential as a radical scavenger.

Beyond thermodynamics, DFT can be used to estimate the kinetic parameters of radical scavenging reactions, providing a more dynamic picture of antioxidant activity. nih.gov By calculating the Gibbs free energy of activation (ΔG#), one can predict the rate constant (k) of a reaction. rsc.org

For example, a kinetic investigation of the interaction between benzofuran–stilbene hybrid compounds and hydroperoxyl (HOO•) radicals using DFT provided the Gibbs activation energy and the corresponding rate constants. rsc.org The compound with the lowest activation energy (4.7 kcal mol⁻¹) was identified as the best antioxidant with the highest rate constant (5.702 × 10¹⁰ L mol⁻¹ s⁻¹). rsc.org Such kinetic analyses, which can incorporate quantum mechanical tunneling effects, offer a more reliable prediction of H-atom donation potency than purely thermodynamic approaches. nih.govnih.gov Applying these methods to 3-Methoxyiminostilbene would allow for a quantitative prediction of its reactivity towards various physiologically relevant radicals.

A fundamental application of DFT is the optimization of molecular structures to find their lowest energy conformation. als-journal.comscispace.com This process is a prerequisite for almost all other computational analyses, as the geometry of a molecule dictates its properties and reactivity. nih.gov The optimization is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, which is confirmed by frequency calculations showing no imaginary frequencies. als-journal.com

DFT calculations, for example at the B3LYP/6-311G(d,p) level of theory, have been used to optimize the structures of various heterocyclic compounds. nih.govdergipark.org.tr The resulting optimized geometries provide accurate bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data. als-journal.com For 3-Methoxyiminostilbene, geometry optimization would provide the most stable three-dimensional arrangement of its atoms, which is the foundational data needed for subsequent molecular docking, electronic property calculations, and kinetic studies. nih.goviiit.ac.in

Molecular Dynamics Simulations to Assess Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the dynamic behavior of molecules and their interactions, providing insights into the stability of complexes formed between a ligand, such as an iminostilbene derivative, and a biological target, like a protein or enzyme. nih.gov The stability of such complexes is crucial for the efficacy of potential drug candidates.

A typical MD simulation protocol involves several key steps:

System Setup: A system is constructed containing the ligand-protein complex, solvated in a water box with appropriate ions to neutralize the charge.

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable state.

Production Run: The simulation is run for an extended period, during which the trajectory of all atoms is recorded.

Analysis of the MD trajectory can provide valuable data on the stability of the complex, such as:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues, indicating which parts of the protein are more flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. A consistent pattern of hydrogen bonding indicates a stable interaction.

In a study on 2,3,3',4'-tetramethoxy-trans-stilbene, a related methoxy-stilbene derivative, MD simulations were used to understand its molecular dynamics, providing a picture of its internal mobility. rsc.orgresearchgate.net Although this study did not focus on a ligand-protein complex, it highlights the capability of MD simulations to probe the dynamic nature of methoxy-substituted stilbenoid structures.

| Parameter | Description | Typical Use in Stability Assessment |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | To assess the overall stability of the protein-ligand complex over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom from its average position. | To identify flexible regions of the protein upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | To evaluate changes in the protein's overall shape and folding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | To determine the specific interactions that contribute to complex stability. |

In Silico Screening and Predictive Modeling

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. princeton.edu This method is cost-effective and time-efficient compared to traditional high-throughput screening. Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, complements virtual screening by predicting the biological activity or other properties of molecules based on their chemical structure. nih.gov

While there are no specific in silico screening or predictive modeling studies centered on 3-Methoxyiminostilbene in the available literature, the application of these techniques to similar molecular scaffolds is well-documented. For instance, stilbene-linked 1,2,3-triazoles have been subjected to in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to evaluate their drug-likeness. nih.gov Such studies utilize various computational filters and models to predict physicochemical properties and pharmacokinetic parameters.

Commonly used in silico screening and predictive modeling approaches include:

Ligand-Based Virtual Screening: This method uses the knowledge of known active molecules to identify others with similar properties.

Structure-Based Virtual Screening: This approach, which includes molecular docking, uses the 3D structure of the biological target to screen for compounds that can bind to it. benthamdirect.com

QSAR Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.

Predictive models are often built using machine learning algorithms that learn from large datasets of chemical structures and their corresponding experimental properties. chemrxiv.org Graph neural networks, for example, can learn representations directly from molecular graphs to predict various chemical properties with high accuracy. chemrxiv.org

The following table summarizes some of the key predictive models and their applications in drug discovery, which could be hypothetically applied to 3-Methoxyiminostilbene.

| Model/Technique | Description | Predicted Properties |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding affinity, binding mode, protein-ligand interactions. |

| QSAR | Correlates chemical structure with biological activity. | Potency, toxicity, pharmacokinetic properties. |

| ADME Prediction | Models the absorption, distribution, metabolism, and excretion of a compound. | Oral bioavailability, blood-brain barrier penetration, metabolic stability. |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Virtual screening hits, understanding of structure-activity relationships. |

Mechanistic Studies on 3 Methoxyiminostilbene Metabolism in Vitro

Identification of In Vitro Metabolic Pathways for Iminostilbene-related Structures

In vitro investigations using human liver microsomes and other subcellular fractions have been instrumental in elucidating the primary metabolic routes for iminostilbene-based compounds. These pathways primarily involve oxidative and conjugative reactions that increase the polarity of the molecules, facilitating their eventual elimination.

Aromatic hydroxylation is a common metabolic pathway for many xenobiotics, including those with a tricyclic structure. For iminostilbene-related compounds, hydroxylation can occur at various positions on the aromatic rings. In the case of 3-methoxyiminostilbene, hydroxylation of the aromatic rings is a probable metabolic route.

A key metabolic pathway for compounds containing methoxy (B1213986) groups is O-demethylation. This reaction, catalyzed by cytochrome P450 enzymes, involves the removal of the methyl group from the methoxy moiety, resulting in the formation of a hydroxyl group. For 3-methoxyiminostilbene, this would lead to the formation of 3-hydroxyiminostilbene. Studies on other aromatic compounds have shown that O-demethylation is a significant route of metabolism in liver microsomes. nih.govnih.govwisc.eduresearchgate.net

Table 1: Predicted Hydroxylation and O-Demethylation Metabolites of 3-Methoxyiminostilbene

| Parent Compound | Metabolic Reaction | Predicted Metabolite |

| 3-Methoxyiminostilbene | Aromatic Hydroxylation | Hydroxy-3-methoxyiminostilbene isomers |

| 3-Methoxyiminostilbene | O-Demethylation | 3-Hydroxyiminostilbene |

While 3-methoxyiminostilbene itself does not have an N-alkyl group, the iminostilbene (B142622) nucleus can undergo modifications. For derivatives with N-alkyl substituents, N-dealkylation is a significant metabolic pathway. nih.govsemanticscholar.orgencyclopedia.pubnih.govrsc.org This process involves the enzymatic removal of an alkyl group from a nitrogen atom, a reaction also mediated by cytochrome P450 enzymes. nih.govsemanticscholar.org

Dehydrogenation reactions have also been observed for some iminostilbene structures, leading to the formation of unsaturated metabolites. Furthermore, the primary metabolites, particularly those with newly formed hydroxyl groups from hydroxylation and O-demethylation, are susceptible to phase II conjugation reactions. The most common conjugation pathway for such metabolites is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety. nih.gov This process significantly increases the water solubility of the metabolites, preparing them for excretion. Other potential conjugation reactions include sulfation.

Table 2: Potential Phase I and Phase II Metabolic Pathways for Iminostilbene Structures

| Metabolic Phase | Reaction Type | Description |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. |

| Phase I | O-Demethylation | Removal of a methyl group from a methoxy (-OCH3) group, forming a hydroxyl group. |

| Phase I | N-Dealkylation | Removal of an alkyl group from a nitrogen atom (applicable to N-substituted derivatives). |

| Phase I | Dehydrogenation | Removal of hydrogen atoms, leading to the formation of a double bond. |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. |

| Phase II | Sulfation | Conjugation with a sulfonate group. |

Role of Microsomal Enzymes in In Vitro Biotransformation

Microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily, are the primary drivers of phase I metabolic reactions for a vast array of xenobiotics, including iminostilbene-related compounds. nih.govmdpi.comresearchgate.netmdpi.com In vitro studies with human liver microsomes have identified specific CYP isozymes responsible for the metabolism of these structures. For instance, CYP3A4 has been shown to be a key enzyme in the metabolism of carbamazepine (B1668303) and its derivatives. pharmgkb.org It is highly probable that CYP3A4, and potentially other CYP isoforms such as those in the CYP2C and CYP1A families, are involved in the oxidative metabolism of 3-methoxyiminostilbene. nih.gov These enzymes are responsible for catalyzing the hydroxylation and O-demethylation reactions. nih.govmdpi.com The activity of these microsomal enzymes is dependent on co-factors such as NADPH. pharmgkb.org

Chromatographic and Mass Spectrometric Analysis for Metabolite Characterization

The identification and quantification of metabolites formed during in vitro studies are heavily reliant on advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS).

HPLC is a cornerstone technique for the analysis of drug metabolites in complex biological matrices like microsomal incubates. researchgate.netnih.govsemanticscholar.orgoaji.netmolnar-institute.com Reversed-phase HPLC, often coupled with ultraviolet (UV) or diode-array detection, is commonly used for the separation of a parent compound from its more polar metabolites. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The retention time of the parent compound is generally longer than that of its hydroxylated or demethylated metabolites due to the increased polarity of the latter.

Table 3: Typical HPLC Parameters for Iminostilbene-Related Compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient |

| Detector | UV or Diode-Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

GC/MS is another powerful tool for the identification of drug metabolites, often after a derivatization step to increase the volatility and thermal stability of the analytes. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. researchgate.netmdpi.comresearchgate.net This fragmentation pattern serves as a "fingerprint" for structural elucidation. For iminostilbene metabolites, GC/MS can provide crucial information about the site of hydroxylation or other structural modifications based on the observed fragment ions. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) stands as a pivotal analytical tool in the in vitro investigation of drug metabolism, offering unparalleled precision and sensitivity for the identification and structural elucidation of metabolites. The application of HRMS, particularly techniques like liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) or Orbitrap mass spectrometry, is essential for creating a comprehensive metabolic profile of novel compounds such as 3-Methoxyiminostilbene. These methods provide accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of elemental compositions for both the parent compound and its metabolites.

In the context of 3-Methoxyiminostilbene metabolism, HRMS facilitates the detection of a wide array of potential biotransformations. The high resolving power of these instruments can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in metabolite identification. Data-dependent and independent acquisition strategies enable the collection of both full-scan mass spectra and fragmentation data (MS/MS) in a single chromatographic run. This fragmentation data is crucial for pinpointing the exact site of metabolic modification on the 3-Methoxyiminostilbene molecule.

Mechanistic studies leveraging HRMS would involve incubating 3-Methoxyiminostilbene with various in vitro systems, such as human liver microsomes or hepatocytes. Following incubation, the samples are analyzed to detect potential metabolites. The metabolic pathways for the core iminostilbene structure are known to involve epoxidation and hydroxylation. For 3-Methoxyiminostilbene, key metabolic reactions anticipated and detectable by HRMS include:

O-demethylation: The methoxy group is a primary site for metabolism, leading to the formation of a hydroxylated metabolite.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or other positions on the iminostilbene core.

Epoxidation: Formation of an epoxide, particularly across the 10,11-double bond of the iminostilbene bridge, a common pathway for related compounds like carbamazepine. nih.gov

Combination Reactions: The initial metabolites can undergo further biotransformations, leading to metabolites with multiple modifications, such as hydroxylation and O-demethylation.

Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation of the newly formed hydroxyl groups, can also be identified by the characteristic mass shifts they produce.

The data generated from HRMS analysis allows for the construction of a detailed metabolic map for 3-Methoxyiminostilbene. By comparing the mass spectra and retention times of the parent compound with the detected metabolites, researchers can hypothesize the structures of these biotransformation products. The fragmentation patterns observed in the MS/MS spectra provide confirmatory evidence for these structural assignments.

Below is a table of putative metabolites of 3-Methoxyiminostilbene that would be targeted for identification in an in vitro study using high-resolution mass spectrometry.

| Putative Metabolite | Metabolic Reaction | Change in Mass (Da) |

| 3-Hydroxyiminostilbene | O-demethylation | -14.01565 |

| Hydroxy-3-methoxyiminostilbene | Hydroxylation | +15.99491 |

| 3-Methoxyiminostilbene-10,11-epoxide | Epoxidation | +15.99491 |

| Dihydroxyiminostilbene | O-demethylation + Hydroxylation | +1.97926 |

| 3-Methoxyiminostilbene glucuronide | Glucuronidation | +176.03209 |

| 3-Hydroxyiminostilbene glucuronide | O-demethylation + Glucuronidation | +162.01644 |

| 3-Hydroxyiminostilbene sulfate | O-demethylation + Sulfation | +65.96738 |

Applications in Chemical Biology and Chemical Probe Development

Iminostilbene (B142622) as a Scaffold for Chemical Biology Probes

The iminostilbene framework is particularly valuable for creating chemical probes due to its inherent biological activity and synthetic tractability. This scaffold allows for systematic structural modifications to fine-tune potency, selectivity, and functionality for specific biological investigations.

The design of small molecule modulators based on the iminostilbene scaffold involves strategic chemical synthesis to create derivatives with specific biological activities. A key example is the development of an iminostilbene (ISB) probe to investigate macrophage inflammation. In one study, a small molecular probe of ISB was designed and synthesized using click chemistry, a method that allows for the efficient and specific joining of molecular components. This approach facilitates the attachment of reporter tags (like fluorophores or affinity handles) to the core iminostilbene structure, enabling the visualization and identification of its cellular targets.

The synthesis process often begins with the core iminostilbene structure, which can be chemically modified. For instance, processes have been developed for the preparation of N-chlorocarbonyl-10-methoxy-iminostilbene from 10-methoxy-iminostilbene and triphosgene. google.comgoogle.com This intermediate can then be further reacted to produce a variety of derivatives.

Chemical tools derived from iminostilbene are powerful instruments for exploring complex biological processes. escholarship.orguoregon.edu For example, an ISB-based chemical probe was utilized to study the role of macrophage-mediated inflammation in myocardial ischemia/reperfusion (MI/R) injury. Researchers found that ISB exhibited significant anti-myocardial injury activity by improving cardiac function and reducing myocardial infarction. In vitro, the ISB probe demonstrated a strong ability to inhibit the transcription and expression of inflammatory cytokines in macrophages. This demonstrates how a specifically designed chemical tool can be used to dissect a complex disease-related pathway, providing insights into the molecular mechanisms of inflammation.

A crucial application of chemical probes is the identification and validation of their biological targets. Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used for this purpose. In the case of the iminostilbene probe, a click chemistry-ABPP approach was employed to find its molecular target within macrophages. This involved using the probe to "fish out" its binding partners from the cellular proteome.

Through this method, pyruvate (B1213749) kinase isozyme M2 (PKM2) was identified as a direct target of iminostilbene. The binding interaction was further validated using several biophysical techniques, as detailed in the table below.

| Validation Method | Finding |

| Competitive Inhibition Assay | Verified the specific binding of iminostilbene to PKM2. |

| Surface Plasmon Resonance (SPR) | Showed that iminostilbene bound to PKM2 in a dose-dependent manner, confirming direct interaction. |

| Cellular Thermal Shift Assay (CETSA) | Confirmed target engagement within the cellular environment. |

| Drug Affinity Responsive Target Stability (DARTS) | Further validated the direct binding interaction between iminostilbene and PKM2. |

This successful identification and validation of PKM2 as the target of iminostilbene highlights the efficacy of using scaffold-based chemical probes to uncover novel drug-target interactions and elucidate biological pathways.

Use of Iminostilbene Derivatives in Materials Science (e.g., OLEDs, DSSCs)

The dibenzo[b,f]azepine core, the foundational structure of iminostilbene, has garnered interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govnih.gov The rigid, electron-rich nature of this scaffold makes it a suitable building block for creating thermally stable and efficient electronic materials.

In the field of OLEDs, derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine have been designed and synthesized as novel host materials. researchgate.netrsc.org These materials are crucial for the performance of phosphorescent OLEDs, which are used in displays and lighting. By attaching donor groups like triphenylamine (B166846) or carbazole (B46965) to the dibenzo[b,f]azepine core, researchers have developed materials with excellent thermal stability (glass transition temperatures up to 137 °C) and high triplet energy levels (>2.60 eV). researchgate.netrsc.org These properties are essential for creating highly efficient and stable green and red OLEDs. researchgate.net For instance, red phosphorescent OLEDs using a dibenzo[b,f]azepine-based host material have achieved maximum external quantum efficiencies (EQE) of over 26%. researchgate.net The structure is also incorporated into materials for blue OLEDs, which are notoriously difficult to create with long lifetimes. google.com

The dibenzo[b,f]azepine moiety has also been recognized for its potential in creating dyes for DSSCs. nih.govnih.gov In a typical DSSC, a dye absorbs light and injects electrons into a semiconductor, generating an electric current. nih.gov The molecular structure of the dye is critical for efficient light absorption and charge transfer. Organic dyes based on a donor-π-spacer-acceptor design are common, and the electron-donating properties of the dibenzo[b,f]azepine scaffold make it a candidate for the donor component of such dyes. nih.gov While specific performance data for 3-methoxy iminostilbene in DSSCs is not detailed, the broader class of related panchromatic dyes, such as those based on BODIPY, have been successfully used as photosensitizers. beilstein-journals.orgrsc.org

Dibenzo[b,f]azepine Moiety in Ligand Design for Metal Complexes

The dibenzo[b,f]azepine structure serves as a versatile platform for designing ligands that can coordinate with metal ions to form complexes with unique properties. acs.org The nitrogen atom within the seven-membered ring and the aromatic rings provide multiple coordination points, allowing for the formation of stable complexes with various transition metals.

For example, 5H-Dibenz[b,f]azepine is used as a starting material to synthesize olefinic multidentate ligands, which are then used to prepare Rhodium(I) complexes. Furthermore, 10,11-dihydrodibenzo[b,f]azepine has been used to create pincer ligands for complexes with metals such as Palladium (Pd), Iridium (Ir), and Rhodium (Rh). nih.gov Pincer ligands are a class of tridentate ligands that bond to a metal in a pincer-like fashion, often conferring high stability and catalytic activity to the resulting complex. The ability of the dibenzo[b,f]azepine scaffold to be functionalized allows for precise tuning of the electronic and steric properties of the ligand, thereby influencing the reactivity and catalytic performance of the metal center. Related heterocyclic structures, like benzodiazepines, have also been extensively used as ligands in the preparation of organometallic and metal complexes for potential pharmacological applications. mdpi.com

Advanced Analytical Techniques for 3 Methoxyiminostilbene Research

Chromatographic Separations

Chromatography is fundamental in isolating 3-Methoxyiminostilbene from complex mixtures, such as reaction matrices or biological samples. The choice of technique depends on the sample's complexity, the required resolution, and the analytical goal, whether it be qualitative identification or precise quantification. For iminostilbene (B142622) and its derivatives, various chromatographic methods have been successfully employed. nih.govoup.com

High-Performance Thin-Layer Chromatography (HPTLC)